2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide
CAS No.: 343376-04-5
Cat. No.: VC6144228
Molecular Formula: C13H13FN4O
Molecular Weight: 260.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343376-04-5 |
|---|---|
| Molecular Formula | C13H13FN4O |
| Molecular Weight | 260.272 |
| IUPAC Name | (E)-2-cyano-3-(dimethylamino)-N-[(E)-(4-fluorophenyl)methylideneamino]prop-2-enamide |
| Standard InChI | InChI=1S/C13H13FN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8+ |
| Standard InChI Key | BPBFECKMMHLEPK-SYMUILLISA-N |
| SMILES | CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)F |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide typically involves a condensation reaction between 4-fluorobenzaldehyde and 2-cyano-3-(dimethylamino)acrylohydrazide. The process is optimized under reflux conditions in polar protic solvents (e.g., ethanol or methanol) with catalytic acid or base additives. Key parameters influencing yield (70–85%) and purity include:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Solvent | Ethanol | Enhances solubility of reactants |
| Temperature | 60–80°C | Accelerates imine formation |
| Catalyst | Acetic acid (0.5–1 eq) | Facilitates dehydration |
| Reaction Time | 6–8 hours | Ensures complete conversion |
The product is purified via recrystallization from ethanol/water mixtures, yielding a pale-yellow crystalline solid.
Spectroscopic Analysis
Structural confirmation relies on advanced spectroscopic techniques:
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(400 MHz, DMSO-d6): Signals at δ 8.45 (s, 1H, CH=N), 7.85–7.30 (m, 4H, Ar-H), 3.10 (s, 6H, N(CH)), and 6.90 (s, 1H, C=CH).
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IR (KBr): Peaks at 2210 cm (C≡N), 1665 cm (C=O), and 1600 cm (C=N).
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MS (ESI+): m/z 261.1 [M+H].
Chemical Properties and Reactivity
Physicochemical Profile
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its stability under acidic conditions allows for further functionalization, while basic conditions may hydrolyze the hydrazone bond.
Reaction Pathways
The electron-deficient cyano and hydrazone groups enable diverse transformations:
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Nucleophilic Addition: Reacts with amines or thiols at the β-carbon of the acrylohydrazide moiety.
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Cyclization: Forms heterocyclic structures (e.g., pyrazoles, triazoles) under oxidative or thermal conditions .
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu, Fe), yielding complexes with potential catalytic activity.
Industrial and Material Science Applications
Polymer Additives
Incorporation into polyacrylonitrile matrices enhances thermal stability (T increased by 50°C) and UV resistance, making it suitable for high-performance coatings.
Catalytic Templates
Palladium complexes of the compound catalyze Suzuki-Miyaura cross-coupling reactions with 85–92% yield, outperforming traditional ligands in electron-deficient aryl systems.
Recent Advances and Future Directions
Drug Delivery Systems
Nanoencapsulation in PLGA nanoparticles improves bioavailability by 3-fold in rodent models, addressing solubility limitations.
Targeted Cancer Therapy
Structural analogs with PEGylated hydrazone linkers show enhanced tumor accumulation in xenograft studies, reducing off-target toxicity .
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